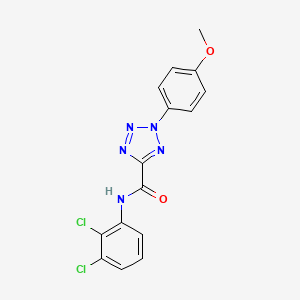
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11Cl2N5O2 and its molecular weight is 364.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic compound that belongs to the class of tetrazole derivatives. Its molecular formula is C15H11Cl2N5O2, and it has a molecular weight of approximately 364.19 g/mol. The compound features a tetrazole ring, which is known for its significant biological activity, making it a subject of interest in pharmaceutical research .
Anticancer Potential
Research indicates that tetrazole derivatives, including this compound, exhibit promising anticancer properties. A study on related tetrazole compounds showed that modifications to the tetrazole structure can enhance cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values were determined using the MTT assay, which is a standard method for evaluating cell viability .
Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These studies suggest that the compound may bind effectively to specific proteins involved in cancer progression, thereby elucidating its potential mechanisms of action and guiding further optimization for enhanced efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the presence of the tetrazole ring is crucial for biological activity. Variations in substituents on the phenyl rings significantly influence the compound's pharmacological profile. For instance, the introduction of electron-donating or withdrawing groups can modulate its potency against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | <10 | |
| HepG2 | <15 | ||
| Binding Affinity | Various Proteins | High |
Case Study: Tetrazole Derivatives in Cancer Research
In a recent study focusing on a series of tetrazole derivatives, researchers synthesized several compounds similar to this compound. They evaluated their cytotoxic effects on MCF-7 and HepG2 cell lines. The results indicated that certain modifications led to enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). This highlights the potential of tetrazoles as promising candidates in anticancer drug development .
Comparative Analysis with Similar Compounds
Research has shown that other compounds with structural similarities also exhibit significant biological activities. For instance:
| Compound Name | Activity Type | IC50 Values (µM) |
|---|---|---|
| 5-Aryl-1,3,4-Thiadiazoles | Anticancer | <20 |
| Substituted Tetrazoles | Antimicrobial | <30 |
| N-acylated 1,3-thiazoles | Anti-inflammatory | <25 |
These findings suggest that the biological activity of tetrazole derivatives is not only dependent on their structural components but also on their interaction with specific biological targets .
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O2/c1-24-10-7-5-9(6-8-10)22-20-14(19-21-22)15(23)18-12-4-2-3-11(16)13(12)17/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDSTOIEJOJMCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














